molecular formula C24H27Cl4N3 B14682628 1,3-Propanediamine, N'-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate CAS No. 38915-57-0

1,3-Propanediamine, N'-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate

Cat. No.: B14682628
CAS No.: 38915-57-0
M. Wt: 499.3 g/mol
InChI Key: AXMJUFDKPUQUNJ-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benz(b)acridine moiety and bis(2-chloroethyl) groups, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate typically involves multiple steps:

    Formation of Benz(b)acridine Moiety: The initial step involves the synthesis of the benz(b)acridine core through a series of cyclization reactions.

    Attachment of 1,3-Propanediamine: The benz(b)acridine core is then reacted with 1,3-propanediamine under controlled conditions to form the intermediate compound.

    Introduction of Bis(2-chloroethyl) Groups:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The bis(2-chloroethyl) groups are prone to nucleophilic substitution reactions, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets within cells. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N-ethyl-, dihydrochloride, hydrate
  • 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, monohydrate

Uniqueness

1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form DNA cross-links sets it apart from similar compounds, making it a valuable subject of study in medicinal chemistry.

Properties

CAS No.

38915-57-0

Molecular Formula

C24H27Cl4N3

Molecular Weight

499.3 g/mol

IUPAC Name

N-benzo[b]acridin-12-yl-N',N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C24H25Cl2N3.2ClH/c25-10-14-29(15-11-26)13-5-12-27-24-20-8-3-4-9-22(20)28-23-17-19-7-2-1-6-18(19)16-21(23)24;;/h1-4,6-9,16-17H,5,10-15H2,(H,27,28);2*1H

InChI Key

AXMJUFDKPUQUNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)NCCCN(CCCl)CCCl.Cl.Cl

Origin of Product

United States

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